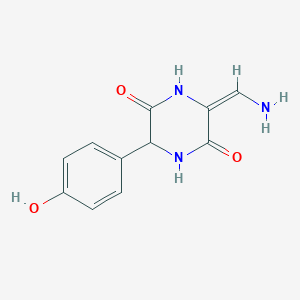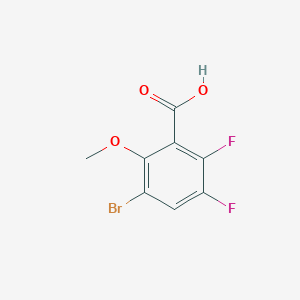
Treprostinil Acyl-beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Treprostinil Acyl-beta-D-Glucuronide is a metabolite of treprostinil, a prostacyclin analog used primarily in the treatment of pulmonary arterial hypertension. This compound is formed through the process of acyl glucuronidation, a major metabolic conjugation reaction for carboxylic acid drugs in mammals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Treprostinil Acyl-beta-D-Glucuronide involves the conjugation of treprostinil with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include an aqueous environment with a suitable buffer to maintain pH stability .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield .
Analyse Chemischer Reaktionen
Types of Reactions
Treprostinil Acyl-beta-D-Glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are significant in the context of its metabolic stability and potential toxicity .
Common Reagents and Conditions
Common reagents used in the study of this compound reactions include various buffers to maintain pH, and specific enzymes like UGT for glucuronidation. The conditions often involve controlled temperatures and aqueous environments to mimic physiological conditions .
Major Products Formed
The major products formed from the reactions of this compound include its hydrolyzed forms and protein adducts, which are significant in understanding its pharmacokinetics and potential adverse effects .
Wissenschaftliche Forschungsanwendungen
Treprostinil Acyl-beta-D-Glucuronide has several scientific research applications:
Wirkmechanismus
Treprostinil Acyl-beta-D-Glucuronide exerts its effects primarily through its parent compound, treprostinil. Treprostinil binds and activates the prostacyclin receptor, prostaglandin D2 receptor 1, and prostaglandin E2 receptor 2. This activation leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, promoting vasodilation and inhibition of platelet aggregation . The glucuronidation of treprostinil to form this compound is a detoxification pathway that aids in the excretion of the drug .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epoprostenol Acyl-beta-D-Glucuronide: Another prostacyclin analog metabolite with similar pharmacological properties but a shorter half-life.
Iloprost Acyl-beta-D-Glucuronide: Similar in function but differs in its stability and pharmacokinetic profile.
Uniqueness
Treprostinil Acyl-beta-D-Glucuronide is unique due to its stability and longer half-life compared to other prostacyclin analogs. This stability allows for more consistent therapeutic effects and fewer dosing requirements .
Eigenschaften
Molekularformel |
C29H42O11 |
|---|---|
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
(3S,6S)-6-[2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H42O11/c1-2-3-4-7-17(30)9-10-18-19-11-15-6-5-8-22(20(15)12-16(19)13-21(18)31)38-14-23(32)39-29-26(35)24(33)25(34)27(40-29)28(36)37/h5-6,8,16-19,21,24-27,29-31,33-35H,2-4,7,9-14H2,1H3,(H,36,37)/t16-,17?,18+,19-,21+,24?,25-,26?,27?,29+/m0/s1 |
InChI-Schlüssel |
WGYOJYLHBMLVFP-KWXFKHRRSA-N |
Isomerische SMILES |
CCCCCC(CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O)O)O |
Kanonische SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


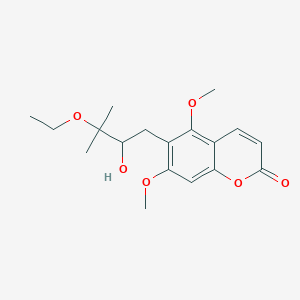
![Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate](/img/structure/B13436372.png)
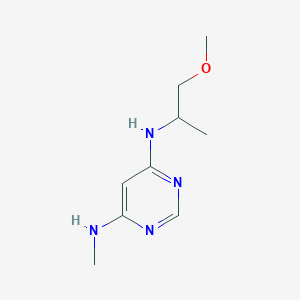

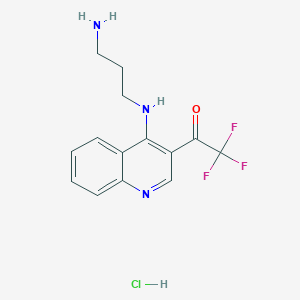
![(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B13436400.png)
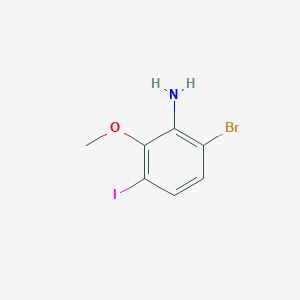
![2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13436411.png)




